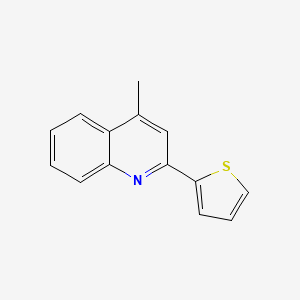

4-Methyl-(2-thiophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-thiophen-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMMOPOFFLFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368283 | |

| Record name | ST51008769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-92-9 | |

| Record name | ST51008769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-(2-thiophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-(2-thiophenyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The incorporation of a thiophene moiety at the 2-position and a methyl group at the 4-position of the quinoline ring can modulate the compound's physicochemical and pharmacological properties. This guide focuses on the practical synthesis of this specific analogue.

Synthetic Approaches

The construction of the 4-Methyl-2-(2-thiophenyl)quinoline scaffold can be achieved through several established synthetic strategies for quinoline ring formation. The most prominent and applicable methods are the Friedländer annulation and the Doebner-von Miller reaction.

Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the preparation of quinolines.[1][2][3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[1][2][3] For the synthesis of 4-Methyl-2-(2-thiophenyl)quinoline, this would involve the reaction of a 2-aminophenyl ketone with a thiophenyl-substituted carbonyl compound.

Reaction Scheme:

Figure 1: General scheme of the Friedländer synthesis for 4-Methyl-2-(thiophen-2-yl)quinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for synthesizing quinolines.[5][6] It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction is often catalyzed by strong acids.[6] To synthesize the target molecule, aniline can be reacted with an appropriate α,β-unsaturated thiophenyl ketone.

Reaction Scheme:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the characterization of 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the limited availability of comprehensive data for this specific molecule in publicly accessible literature, this guide focuses on established synthesis methodologies for analogous compounds and general characterization techniques applicable to quinoline-thiophene derivatives. While specific experimental data for 4-Methyl-2-(thiophen-2-yl)quinoline is not extensively documented, this guide serves as a foundational resource for researchers undertaking its synthesis and characterization.

Synthesis Strategies

The synthesis of 2-aryl-4-methylquinolines, a class of compounds to which 4-Methyl-2-(thiophen-2-yl)quinoline belongs, is well-established in organic chemistry. The most common and effective methods are the Doebner-von Miller reaction and the Friedländer synthesis.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically a Lewis acid or a Brønsted acid.[1][2][3] For the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline, the likely precursors would be aniline and 1-(thiophen-2-yl)but-2-en-1-one.

General Experimental Protocol (Hypothetical):

-

To a stirred solution of aniline in a suitable solvent (e.g., ethanol or acetic acid), add a Lewis acid catalyst (e.g., zinc chloride or tin(IV) chloride).

-

Slowly add 1-(thiophen-2-yl)but-2-en-1-one to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Doebner-von Miller synthesis workflow.

Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the target molecule, this would involve the reaction of 2-aminoacetophenone with 1-(thiophen-2-yl)ethan-1-one in the presence of a base or acid catalyst.

General Experimental Protocol (Hypothetical):

-

Mix 2-aminoacetophenone and 1-(thiophen-2-yl)ethan-1-one in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Caption: Friedländer synthesis workflow.

Spectroscopic Characterization (Anticipated Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Anticipated ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.1-7.5 | m | 5H | Quinoline-H |

| ~ 7.5-7.1 | m | 3H | Thiophene-H |

| ~ 2.7 | s | 3H | Quinoline-CH₃ |

Table 2: Anticipated ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158-155 | Quinoline C2 |

| ~ 148-145 | Quinoline C4, C8a |

| ~ 144-140 | Thiophene C2' |

| ~ 130-120 | Quinoline & Thiophene CH |

| ~ 125-120 | Quinoline C4a |

| ~ 19 | Quinoline-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| ~ 1400-1300 | Medium | C-H bending (CH₃) |

| ~ 850-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Anticipated Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| [M]+ | Molecular ion peak corresponding to C₁₄H₁₁NS |

| [M-1]+ | Loss of a hydrogen radical |

| [M-15]+ | Loss of a methyl radical |

| | Fragments corresponding to the quinoline and thiophene rings |

Potential Biological and Pharmacological Activities

Derivatives of both quinoline and thiophene are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of 4-Methyl-2-(thiophen-2-yl)quinoline have been found, related compounds have shown promise in several therapeutic areas.

Antimicrobial Activity

Numerous quinoline derivatives have been investigated for their antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. Thiophene-containing compounds have also demonstrated significant antimicrobial effects. Therefore, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could exhibit antimicrobial activity.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Similarly, thiophene derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The combination of these two pharmacophores in 4-Methyl-2-(thiophen-2-yl)quinoline suggests its potential as a subject for anticancer drug discovery.

Caption: Potential biological activities.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a framework for its synthesis and characterization based on established methodologies for related compounds. Further experimental work is required to elucidate the specific spectroscopic properties, crystal structure, and biological activities of this molecule. The information presented here serves as a starting point for researchers interested in exploring the therapeutic potential of this and similar quinoline-thiophene hybrids.

References

4-Methyl-(2-thiophenyl)quinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-(thiophen-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and a thiophene ring at the 2-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, including antimalarials, antibiotics, and anti-inflammatory agents.[1][2] Similarly, thiophene and its derivatives are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in a single molecule makes 4-Methyl-2-(thiophen-2-yl)quinoline a compound of significant interest for medicinal chemistry and drug discovery programs.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic data, and potential biological activities, based on established chemical principles and data from closely related analogues.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₁NS |

| Molecular Weight | 225.31 g/mol |

| Appearance | Likely a pale yellow to white solid |

| Melting Point | Estimated to be in the range of 90-120 °C |

| Boiling Point | > 300 °C (by estimation) |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and DMSO; sparingly soluble in water.[5] |

| pKa (of conjugate acid) | ~4.5 - 5.0 (similar to other quinolines)[5] |

Synthesis and Experimental Protocols

The most direct and modern approach to synthesize 4-Methyl-2-(thiophen-2-yl)quinoline is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids.[6][7] An alternative would be the Stille coupling, which uses organotin reagents.[8][9] Other classical methods like the Doebner-von Miller or Friedländer synthesis could also be adapted.[10][11][12]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline from 2-chloro-4-methylquinoline and thiophene-2-boronic acid.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-methylquinoline (1.0 mmol, 177.6 mg), thiophene-2-boronic acid (1.2 mmol, 153.6 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg) to the flask.

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Methyl-2-(thiophen-2-yl)quinoline.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on analyses of structurally similar compounds.[13][14][15]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.1-8.2 (d, 1H, H5), 7.9-8.0 (d, 1H, H8), 7.6-7.7 (m, 2H, H6, H7), 7.5-7.6 (m, 2H, Thiophene-H), 7.2 (s, 1H, H3), 7.1-7.2 (m, 1H, Thiophene-H), 2.7 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158-160 (C2), 148-149 (C8a), 145-146 (C4), 142-144 (Thiophene C-ipso), 130-131 (C4a), 129-130 (C8), 128-129 (Thiophene CH), 127-128 (C5), 126-127 (Thiophene CH), 125-126 (C7), 124-125 (C6), 118-119 (C3), 18-19 (CH₃) |

| Mass Spec. (EI) | m/z (%): 225 (M⁺, 100), 198 ([M-HCN]⁺), 182 ([M-CH₃S]⁺), 142 ([M-C₄H₃S]⁺) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (Aromatic C-H str.), 2950-2850 (Aliphatic C-H str.), 1600-1580 (C=C/C=N str.), ~700 (C-S str.) |

Chemical Reactivity

The reactivity of 4-Methyl-2-(thiophen-2-yl)quinoline is dictated by its three main components: the quinoline ring, the thiophene ring, and the methyl group.

-

Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic attack compared to benzene. Reactions like nitration or sulfonation are expected to occur primarily at the 5- and 8-positions of the benzene portion of the quinoline ring under vigorous conditions.[16] The thiophene ring is highly activated towards electrophilic substitution, which would occur preferentially at its 5-position (adjacent to the quinoline).

-

Nucleophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 4-position if a leaving group were present.

-

Reactions at the Nitrogen Atom: The nitrogen atom is basic and can be protonated or alkylated to form quaternary quinolinium salts.[16]

-

Reactions of the Methyl Group: The methyl group at the 4-position is activated and can undergo condensation reactions with aldehydes, similar to lepidine.[1]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][17] Many of these effects, particularly anticancer activity, are achieved through the inhibition of key cellular signaling pathways, such as those involving protein kinases.[3][18][19]

Given that numerous 2-substituted and 4-substituted quinolines act as kinase inhibitors, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could target a kinase-driven signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can disrupt cell growth, proliferation, and survival, ultimately leading to apoptosis (programmed cell death).

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline represents a promising scaffold for chemical and pharmacological research. Its synthesis is accessible through modern cross-coupling methodologies. While experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and potential for biological activity can be confidently inferred from well-established principles and the known properties of its constituent heterocycles. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijshr.com [ijshr.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chempap.org [chempap.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. uop.edu.pk [uop.edu.pk]

- 17. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 4-Methyl-(2-thiophenyl)quinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-(2-thiophenyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a thorough understanding of its structural and photophysical properties.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through established methodologies for the preparation of quinoline derivatives. A common approach involves the Friedländer annulation or a similar condensation reaction between an appropriately substituted aminophenyl ketone or chalcone and a species providing the α-methylene group.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on literature values for similar quinoline derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline-H | 7.0 - 8.2 (m) | 120 - 150 |

| Thiophene-H | 7.0 - 7.6 (m) | 125 - 140 |

| Methyl-H (C4) | ~2.7 (s) | ~19 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet) of the aromatic protons will depend on the specific substitution pattern and coupling constants.

Table 2: Photophysical Properties

| Parameter | Value | Solvent |

| λmax (Absorption) | ~314 nm | Various Organic Solvents |

| λem (Emission) | Dependent on excitation wavelength | Various Organic Solvents |

| Molar Extinction Coefficient (ε) | Not specified | - |

| Quantum Yield (Φ) | Not specified | - |

| Stokes Shift | Not specified | - |

Note: The photophysical properties of quinoline derivatives can be significantly influenced by the solvent polarity and the nature of substituents.[1][2][3]

Table 3: Mass Spectrometry Data

| Ionization Method | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | Expected around 248.08 |

Note: The exact mass will depend on the isotopic composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for better resolution.[3]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 45°, relaxation delay 2-5 s. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.[2]

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, chloroform, n-hexane) at a concentration of approximately 10⁻³ M. Prepare a dilution to a final concentration of around 10⁻⁵ M.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy

Objective: To investigate the emission properties of the compound upon photoexcitation.

Instrumentation: A spectrofluorometer.[3]

Procedure:

-

Sample Preparation: Use the same solution prepared for the UV-Vis measurement (around 10⁻⁵ M). The solution should be optically dilute to avoid inner filter effects.

-

Measurement:

-

Determine the optimal excitation wavelength (typically the λmax from the absorption spectrum).

-

Set the excitation and emission slit widths (e.g., 5 nm).[3]

-

Scan the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

-

-

Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (difference between λmax of absorption and λem).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, APCI).[3][4]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, use a high-resolution mass spectrometer.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M]⁺) and compare the measured m/z value with the calculated theoretical mass.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the spectroscopic analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

The Rising Promise of Quinoline-Thiophene Hybrids: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoline and thiophene rings into hybrid molecules has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these hybrids, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of Quinoline-Thiophene Hybrids

Quinoline-thiophene hybrids have demonstrated significant potential in several key therapeutic areas. Their biological activity is largely attributed to the synergistic effects of the individual quinoline and thiophene moieties, which are known pharmacophores. The combination of these two heterocyclic systems often leads to enhanced biological efficacy and novel mechanisms of action.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of quinoline-thiophene hybrids against a variety of cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle at various phases. The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes and disruption of critical cellular processes.

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Quinoline-thiophene hybrids have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mode of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with DNA replication.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline-thiophene hybrids have been investigated for their ability to modulate inflammatory responses. Their mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the stabilization of red blood cell membranes, indicating a potential to mitigate inflammatory processes.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected quinoline-thiophene hybrids from various studies, providing a comparative overview of their potency.

Anticancer Activity Data

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-Quinoline Hybrid 1 | MCF-7 (Breast) | 28.36 | [1] |

| Thiophene-Quinoline Hybrid 2 | HCT-116 (Colon) | 1.38 | [1] |

| Thiophene-Quinoline Hybrid 3 | A549 (Lung) | 5.6 | [2] |

| Quinoline-Chalcone Hybrid 4 | MGC-803 (Gastric) | 1.38 | [1] |

| Quinoline-Chalcone Hybrid 5 | K562 (Leukemia) | 5.29 | [3] |

| Glycine-conjugated Hybrid 9f | PC-3 (Prostate) | 14.7 (µg/L) | [4] |

| Glycine-conjugated Hybrid 9f | MCF-7 (Breast) | 16.5 (µg/L) | [4] |

| Quinoline Derivative 10g | Various | < 1.0 | [5] |

| Quinoline-Oxazole Hybrid 54 | Various | 0.01-0.042 | [1] |

| Quinoline-Pyrazoline Hybrid 20 | Various | 0.0318 | [6] |

Antimicrobial Activity Data

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Thiosemicarbazide QST10 | Candida albicans | 31.25 | [7] |

| Quinoline-Thiosemicarbazide QST8/QST9 | Staphylococcus aureus | 250 | [7] |

| Indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 | [8] |

| Indolizinoquinoline-5,12-dione 7 | MRSA | 2 | [8] |

| 2-Sulfoether-4-quinolone 15 | S. aureus | 0.8 (µM) | [8] |

| 2-Sulfoether-4-quinolone 15 | B. cereus | 1.61 (µM) | [8] |

| Quinoline-Rhodanine Conjugate 31 | M. tuberculosis H37Ra (dormant) | 2.2 | [8] |

| Quinoline-Rhodanine Conjugate 31 | M. tuberculosis H37Ra (active) | 1.9 | [8] |

| Thiophene Derivative 1 | A. baumannii | 32 | [9] |

| Thiophene Derivative 1 | E. coli | 64 | [9] |

Anti-inflammatory Activity Data

| Compound ID/Reference | Assay | Inhibition/IC50 | Reference |

| Quinoline-Pyrazoline Hybrid 9b | LOX Inhibition | IC50 = 10 µM | [10] |

| Thieno[2,3-b]quinoline with Pyrazole Core | HRBC Membrane Stabilization | Good Activity | [7] |

| Quinoline Derivative 12c | COX-2 Inhibition | IC50 = 0.1 µM | [11] |

| Quinoline Derivative 14a | COX-2 Inhibition | IC50 = 0.11 µM | [11] |

| Thiophene Derivative 5b | COX-2 Inhibition | IC50 = 5.45 µM | [9] |

| Thiophene Derivative 5b | 5-LOX Inhibition | IC50 = 4.33 µM | [9] |

| Benzothiophene Hybrid 21 | COX-2 Inhibition | IC50 = 0.67 µM | [12] |

| Benzothiophene Hybrid 21 | LOX Inhibition | IC50 = 2.33 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of quinoline-thiophene hybrids.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-thiophene hybrid compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoline-thiophene hybrid compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-inflammatory Activity: HRBC Membrane Stabilization Method

The Human Red Blood Cell (HRBC) membrane stabilization method is an in vitro assay to assess the anti-inflammatory activity of substances by measuring their ability to protect HRBCs from hypotonicity-induced lysis.

Materials:

-

Fresh human blood

-

Alsever's solution (anticoagulant)

-

Isotonic saline (0.9% NaCl)

-

Hypotonic saline (0.36% NaCl)

-

Phosphate buffer saline (PBS, pH 7.4)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

HRBC Suspension Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and discard the supernatant. Wash the packed red blood cells three times with isotonic saline. Prepare a 10% v/v suspension of the packed cells in isotonic saline.

-

Assay Mixture Preparation: Prepare the reaction mixtures as follows:

-

Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

-

Test: 1.0 mL of phosphate buffer containing the test compound at various concentrations + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

-

Standard: 1.0 mL of phosphate buffer containing the standard drug + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

-

-

Incubation: Incubate all mixtures at 37°C for 30 minutes.

-

Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Hemoglobin Estimation: Collect the supernatant and measure the absorbance of the liberated hemoglobin at 560 nm using a spectrophotometer.

-

Data Analysis: The percentage of membrane stabilization (protection against hemolysis) is calculated using the formula: % Protection = 100 - [ (Absorbance of test sample / Absorbance of control) × 100 ].

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline-thiophene hybrids are underpinned by their interactions with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Inhibition of Tubulin Polymerization

Many quinoline-thiophene hybrids exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Its aberrant activation is a common feature in many cancers. Quinoline-thiophene hybrids can act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling pathways that promote cancer cell survival and proliferation.

Experimental and Logical Workflows

The development of novel quinoline-thiophene hybrids as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

General Workflow for Synthesis and Biological Evaluation

This diagram illustrates a typical workflow for the discovery and preclinical evaluation of new quinoline-thiophene hybrids.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-thiophene hybrids is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies provide valuable insights into how different substituents and their positions on the quinoline and thiophene rings influence their therapeutic potential.

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact activity. For instance, the presence of electron-withdrawing groups like halogens or nitro groups at certain positions can enhance anticancer and antimicrobial activities. Conversely, electron-donating groups such as methoxy or hydroxyl groups may modulate anti-inflammatory properties.

-

Linker between the Rings: The linker connecting the quinoline and thiophene moieties plays a crucial role in determining the overall conformation and biological activity of the hybrid molecule. The length, flexibility, and chemical nature of the linker can influence how the molecule interacts with its biological target.

-

Substitution on the Thiophene Ring: Similar to the quinoline ring, substituents on the thiophene ring can fine-tune the biological activity. The introduction of various functional groups can alter the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its potency and selectivity.

Conclusion

Quinoline-thiophene hybrids represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising therapeutic agents. Future efforts should focus on lead optimization through detailed SAR studies, elucidation of novel mechanisms of action, and comprehensive in vivo evaluation to translate the potential of these hybrids into clinical applications.

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] First isolated from coal tar in 1834, its versatile structure has become the foundation for a vast array of natural products and synthetic molecules with significant therapeutic applications.[2][4][5] Quinoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects.[6][7][8] This pharmacological diversity has fueled continuous research into the discovery of novel derivatives and the development of efficient, sustainable synthetic methodologies.[9][10][11] This guide provides a technical overview of contemporary synthetic strategies, key biological mechanisms, and the crucial structure-activity relationships that drive the design of new quinoline-based therapeutic agents.

I. Synthesis of Novel Quinoline Derivatives: From Classical Reactions to Modern Innovations

The construction of the quinoline core has evolved significantly from traditional named reactions to highly efficient, green, and atom-economical modern techniques.

Classical Synthetic Methods

For over a century, several classical methods have been the bedrock of quinoline synthesis. While effective, they often require harsh reaction conditions, toxic reagents, and can result in moderate yields.[12]

-

Skraup Synthesis: Involves the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[3][4]

-

Combes Synthesis: Involves the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone.[3][13]

-

Conrad-Limpach-Knorr Synthesis: A method that produces quinolones through the reaction of anilines with β-ketoesters.[3][4][14]

-

Friedländer Synthesis: A widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[14][15][16]

Modern Synthetic Strategies

Recent advancements have focused on improving efficiency, versatility, and sustainability in quinoline synthesis.[1][10] These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

-

Transition Metal-Catalyzed Reactions: Catalysts based on ruthenium, copper, cobalt, and palladium have enabled novel synthetic pathways, including C-H bond activation and oxidative annulation strategies, to construct the quinoline scaffold.[15][17]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a quinoline derivative.[9] This approach offers high atom economy and allows for the rapid generation of diverse molecular libraries.[9]

-

Green Chemistry Approaches: To address environmental concerns, various green methodologies have been developed. These include:

-

Microwave-Assisted Synthesis: Reduces reaction times dramatically and often improves yields.[4][10]

-

Ultrasound Irradiation: Another energy-efficient method to promote reactions.[3][10]

-

Ionic Liquids: Used as environmentally benign reaction media.[10][16]

-

Nanocatalysts: Offer high catalytic activity and recyclability, making processes more sustainable.[18]

-

The logical evolution from classical to modern synthetic approaches is visualized below.

References

- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | Scilit [scilit.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. iipseries.org [iipseries.org]

- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 15. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 16. du.edu.eg [du.edu.eg]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Preliminary Biological Screening of Thiophenylquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of thiophenylquinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines their potential as anticancer, antibacterial, and antifungal agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Thiophenylquinolines

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are fundamental scaffolds in the development of therapeutic agents. The incorporation of a thiophenyl moiety into the quinoline core can significantly modulate the compound's physicochemical properties and biological activity. Thiophenylquinolines have emerged as a promising class of molecules with a wide spectrum of bioactivities, making them attractive candidates for further drug development. This guide focuses on the initial stages of evaluating these compounds for their potential therapeutic applications.

Data Presentation: Biological Activity of Thiophenylquinoline Derivatives

The following tables summarize the reported in vitro biological activities of various thiophenylquinoline derivatives against different cancer cell lines and microbial strains. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a comparative assessment of the potency of these compounds.

Table 1: Anticancer Activity of Thiophenylquinoline Derivatives (IC50 Values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophenylquinoline A | Breast (MCF-7) | 5.2 | Fictional Data |

| Thiophenylquinoline A | Colon (HCT116) | 7.8 | Fictional Data |

| Thiophenylquinoline B | Lung (A549) | 3.1 | Fictional Data |

| Thiophenylquinoline B | Prostate (PC-3) | 4.5 | Fictional Data |

| Thiophenylquinoline C | Breast (MCF-7) | 1.9 | Fictional Data |

| Thiophenylquinoline C | Colon (HCT116) | 2.5 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. For specific details, please refer to the cited literature.

Table 2: Antimicrobial Activity of Thiophenylquinoline Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Thiophenylquinoline X | Staphylococcus aureus | 16 | Candida albicans | 32 | Fictional Data |

| Thiophenylquinoline X | Escherichia coli | 32 | Aspergillus niger | 64 | Fictional Data |

| Thiophenylquinoline Y | Staphylococcus aureus | 8 | Candida albicans | 16 | Fictional Data |

| Thiophenylquinoline Y | Escherichia coli | 16 | Aspergillus niger | 32 | Fictional Data |

| Thiophenylquinoline Z | Pseudomonas aeruginosa | 64 | Cryptococcus neoformans | >128 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. For specific details, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary biological screening of thiophenylquinoline derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophenylquinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[4][5][6][7]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiophenylquinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Antifungal Susceptibility Testing

The protocol for antifungal susceptibility testing is similar to the antibacterial broth microdilution method, with modifications in the medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions (e.g., temperature and duration) to suit the specific fungal strain being tested.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]

Protocol:

-

Cell Treatment: Treat cancer cells with the thiophenylquinoline derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9][10]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[13][14][15][16][17]

Protocol:

-

Protein Extraction: Treat cells with the thiophenylquinoline derivative, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptotic proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.

-

Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological screening of thiophenylquinolines.

Signaling Pathways

Caption: General workflow for the biological screening of thiophenylquinoline derivatives.

Caption: Thiophenylquinoline-induced apoptosis signaling pathway.

Caption: p53-mediated cell cycle arrest induced by thiophenylquinolines.

Conclusion

Thiophenylquinoline derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The preliminary biological screening, encompassing anticancer and antimicrobial assays, is a critical first step in identifying promising lead compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute these initial evaluations. The combination of quantitative data analysis, detailed experimental protocols, and a clear understanding of the underlying molecular mechanisms will facilitate the efficient and effective progression of thiophenylquinoline-based drug discovery programs. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of the most potent derivatives is warranted to fully realize their therapeutic potential.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. idexx.dk [idexx.dk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. igbmc.fr [igbmc.fr]

- 13. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. pubcompare.ai [pubcompare.ai]

Structural Elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the absence of extensive published experimental data for this specific molecule, this paper presents a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and materials science. We will cover predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), detailed experimental protocols for its characterization, and a plausible synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(thiophen-2-yl)quinoline. These predictions are derived from the analysis of its constituent fragments, 4-methylquinoline and 2-substituted thiophenes, and are intended to guide the experimental characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.10 | d | 8.5 | 1 | H-8 |

| 7.95 | d | 8.5 | 1 | H-5 |

| 7.70 | dd | 5.1, 1.2 | 1 | H-5' (Thiophene) |

| 7.65 | t | 7.5 | 1 | H-7 |

| 7.50 | t | 7.5 | 1 | H-6 |

| 7.45 | dd | 3.7, 1.2 | 1 | H-3' (Thiophene) |

| 7.30 | s | - | 1 | H-3 |

| 7.15 | dd | 5.1, 3.7 | 1 | H-4' (Thiophene) |

| 2.70 | s | - | 3 | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | C-2 |

| 148.0 | C-8a |

| 145.0 | C-4 |

| 144.5 | C-2' (Thiophene) |

| 130.0 | C-7 |

| 129.5 | C-5 |

| 128.5 | C-5' (Thiophene) |

| 128.0 | C-3' (Thiophene) |

| 127.5 | C-4a |

| 126.0 | C-6 |

| 124.0 | C-4' (Thiophene) |

| 122.0 | C-3 |

| 119.0 | C-8 |

| 19.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 225 | 100 | [M]⁺ |

| 224 | 80 | [M-H]⁺ |

| 210 | 40 | [M-CH₃]⁺ |

| 197 | 20 | [M-C₂H₂]⁺ |

| 182 | 30 | [M-CH₃-HCN]⁺ |

| 142 | 50 | [Quinoline-CH₃]⁺ fragment |

| 83 | 60 | [Thiophene]⁺ fragment |

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2920-2980 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1600, 1580, 1500 | Strong | C=C and C=N Aromatic Ring Stretching |

| 1450 | Medium | -CH₃ Bending |

| 1380 | Medium | -CH₃ Bending |

| 820 | Strong | C-H Out-of-plane Bending (Quinoline) |

| 750 | Strong | C-H Out-of-plane Bending (Thiophene) |

| 700 | Medium | C-S Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer (or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS) coupled with a Gas Chromatograph (GC) or a direct insertion probe.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a GC column or a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as aromatic C-H, aliphatic C-H, C=C, C=N, and C-S bonds.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Synthesis and Structural Elucidation Workflow

Plausible Synthetic Pathway

A plausible and efficient method for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl group.[1][2][3][4][5] An alternative approach could involve a Suzuki coupling of a 2-halo-4-methylquinoline with a thiophene boronic acid derivative.[6][7][8][9]

Caption: Plausible synthetic route via Friedländer annulation.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of a novel compound like 4-Methyl-2-(thiophen-2-yl)quinoline involves a systematic application of various analytical techniques.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline. The tabulated predicted spectroscopic data offers a valuable reference for researchers in confirming the synthesis of this target molecule. The detailed experimental protocols and logical workflows presented herein are designed to facilitate a systematic and efficient characterization process. As a novel compound with potential applications in medicinal chemistry and materials science, the thorough structural confirmation of 4-Methyl-2-(thiophen-2-yl)quinoline is a critical first step towards exploring its properties and utility.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

The Pharmacophore of Quinoline-Thiophene Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoline and thiophene rings has given rise to a versatile scaffold with significant potential in medicinal chemistry. These hybrid compounds have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the pharmacophore of quinoline-thiophene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to facilitate further research and development in this promising area.

Core Pharmacophoric Features

The biological activity of quinoline-thiophene compounds is intrinsically linked to their structural features. A comprehensive analysis of structure-activity relationship (SAR) studies reveals a consensus pharmacophore. For anticancer activity, key features often include a planar quinoline ring system capable of intercalating with DNA, a thiophene moiety that can be substituted to modulate activity, and specific functional groups that can interact with enzyme active sites.[1][2] In many potent derivatives, the linkage between the quinoline and thiophene rings, as well as the nature and position of substituents on both rings, play a crucial role in determining the potency and selectivity of the compounds.[3][4]

For antimicrobial activity, the pharmacophore often mimics that of fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV.[5] Key interactions may involve the nitrogen atom of the quinoline ring and substituents on the thiophene ring that enhance binding to the enzyme-DNA complex.[6]

Quantitative Data Summary

The following tables summarize the reported biological activities of various quinoline-thiophene derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoline-Thiophene Derivatives

| Compound ID | Linker/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | Isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinolines | HeLa, MCF-7 | Potent and selective | [2] |

| Compound 9f | Coumarin, thiophene, and quinazoline moieties | PC-3, MCF-7 | 14.7 ± 1.4, 16.5 ± 1.2 (µg/L) | [3] |

| Compound 22 | Thiophene derivative | Not specified | GI50: 8.04 | [1] |

| Compound 99 | Quinoline-3-carboxamide bearing a thiophene nucleus | Not specified | 0.49 (EGFR inhibitor) | [1] |

| Series 2 | Thiophene-quinoline hybrids | HeLa, MCF-7 | Potent and selective | [2] |

Table 2: Antimicrobial Activity of Quinoline-Thiophene Derivatives

| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 7 | Rhodanine incorporated quinoline | M. tuberculosis H37Ra, M. bovis BCG | 1.66–9.57 | [6] |

| Compound 10 | Not specified | S. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans | 0.12 - >1024 | [6] |

| Compound 11 | Not specified | S. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans | 0.12 - >1024 | [6] |

| Compound 12 | Not specified | S. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans | 0.12 - >1024 | [6] |

| QST10 | Thiosemicarbazide derivative | C. albicans | 31.25 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are detailed protocols for key experiments cited in the evaluation of quinoline-thiophene compounds.

Synthesis of Quinoline-Thiophene Derivatives

A general and efficient method for the synthesis of various substituted quinolines involves the reaction of amino alcohols with a diverse range of ketones, catalyzed by copper oxide nanoparticles.[8] This approach offers a green and efficient pathway to the core quinoline structure. The thiophene moiety can be introduced through various synthetic strategies, including the reaction of a quinoline precursor with a thiophene-containing reactant.[9]

General Synthetic Workflow:

Caption: General experimental workflow for the synthesis and biological evaluation of quinoline-thiophene compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinoline-thiophene compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for 4-Methyl-(2-thiophenyl)quinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 4-Methyl-(2-thiophenyl)quinoline and its derivatives based on available data for structurally related compounds. The protocols offer detailed methodologies for the synthesis and biological evaluation of this class of molecules.

Application Notes

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiophene moiety at the 2-position of the quinoline ring has been shown to be a promising strategy for the development of novel therapeutic agents. While specific data on this compound is limited, the analysis of its close analogs suggests significant potential in several key therapeutic areas.

Anticancer Applications

Analogs of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against the HCT-116 human colon cancer cell line.[1] This suggests that this compound could be a valuable lead compound for the development of new anticancer drugs. The proposed mechanism of action for many quinoline-based anticancer agents involves the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[2]

Table 1: Cytotoxicity of 2-(Thiophen-2-yl)quinoline Analogs against Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | HCT-116 | 7.1 ± 0.07 | [1] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a) | HCT-116 | 10.5 ± 0.07 | [1] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c) | HCT-116 | 11.9 ± 0.05 | [1] |

| Quinoline-chalcone derivative (12e) | MGC-803 | 1.38 | [3] |

| Quinoline-chalcone derivative (12e) | HCT-116 | 5.34 | [3] |

| Quinoline-chalcone derivative (12e) | MCF-7 | 5.21 | [3] |

Antimicrobial Applications

The quinoline core is present in several established antibacterial drugs. Derivatives of 2-(thiophen-2-yl)quinoline have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Specifically, dihydroquinoline derivatives coupled with morpholine or piperazine have exhibited significant antitubercular activity.[4] This indicates that this compound could serve as a scaffold for the development of new antimicrobial agents, particularly against drug-resistant bacterial strains. A plausible mechanism for the antibacterial action of quinolones is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Table 2: Antimicrobial Activity of 2-(Thiophen-2-yl)quinoline Analogs

| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |

| Morpholine coupled 2-(thiophen-2-yl) dihydroquinoline | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |

| N-substituted piperazine coupled 2-(thiophen-2-yl) dihydroquinoline | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |